Teneligliptina API

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

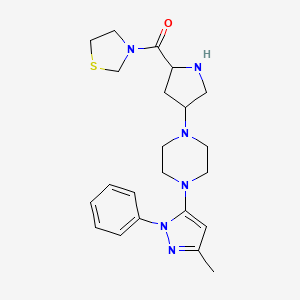

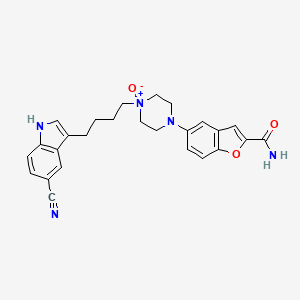

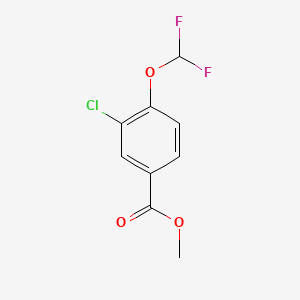

[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone, also known as [4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone, is a useful research compound. Its molecular formula is C22H30N6OS and its molecular weight is 426.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality [4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento de la diabetes mellitus tipo 2 (T2DM)

Teneligliptina es una opción terapéutica efectiva y segura para pacientes con T2DM, tanto como monoterapia como como terapia complementaria . Se ha demostrado que mejora significativamente los niveles de glucosa en plasma en ayunas (FPG), la evaluación del modelo homeostático de la función de las células β (HOMA-β) y la evaluación del modelo homeostático de la resistencia a la insulina (HOMA-IR) .

Control de peso

El tratamiento con teneligliptina se ha asociado con un aumento de peso . Sin embargo, el efecto no es significativo cuando se compara con el placebo .

Seguridad cardiovascular

El riesgo de eventos cardiovasculares con teneligliptina es comparable, independientemente de la duración del tratamiento cuando se compara con el placebo o cualquier otro comparador activo .

Riesgo de hipoglucemia

No existe un riesgo significativo de hipoglucemia con teneligliptina en comparación con el placebo . Sin embargo, el riesgo es 1,84 veces más alto cuando se combina con otros agentes glucémicos .

Eficacia como monoterapia

La mejora en HbA1c fue mayor con la monoterapia .

Eficacia como terapia complementaria

En comparación con la monoterapia, la terapia complementaria con teneligliptina mostró una mejora significativa en los niveles de FPG mg/dl

Mecanismo De Acción

Target of Action

Teneligliptin, also known as Teneligliptin (2R,4R)-Isomer, Teneligliptin-D8, or [4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone, is primarily targeted towards the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that degrades incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating insulin secretion .

Mode of Action

Teneligliptin acts as a potent, selective, and long-lasting inhibitor of DPP-4 . By inhibiting DPP-4, teneligliptin prevents the degradation of GLP-1 . This results in increased levels of GLP-1, which in turn facilitates increased insulin secretion . The unique J-shaped or anchor locked domain structure of teneligliptin contributes to its potent inhibition of the DPP-4 enzyme .

Biochemical Pathways

The primary biochemical pathway affected by teneligliptin is the incretin pathway . Incretins, such as GLP-1, are hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-4 and preventing the degradation of GLP-1, teneligliptin enhances the incretin effect, leading to improved regulation of insulin and glucose homeostasis .

Pharmacokinetics

Teneligliptin exhibits unique pharmacokinetic properties. It has a half-life of approximately 24 hours and is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3) , or excreted from the kidney in an unchanged form .

Result of Action

The primary molecular effect of teneligliptin’s action is the increased level of GLP-1 in the body . This leads to enhanced insulin secretion and improved blood glucose control . Clinically, teneligliptin has been shown to be effective in controlling glycemic parameters in patients with type 2 diabetes mellitus .

Action Environment

The action of teneligliptin can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by factors that influence the activity of CYP3A4 and FMO3 . Due to its multiple elimination pathways, teneligliptin is considered to have a low potential for drug-drug interactions

Análisis Bioquímico

Biochemical Properties

Teneligliptin API plays a significant role in biochemical reactions, particularly in the regulation of incretin hormones . It interacts with the DPP-4 enzyme, inhibiting its activity . This inhibition slows the inactivation of incretin hormones, enhancing their concentrations in the bloodstream . The nature of these interactions is characterized by high selectivity and potency .

Cellular Effects

Teneligliptin API has profound effects on various types of cells, especially pancreatic beta cells . It influences cell function by enhancing the secretion of insulin in a glucose-dependent manner . This impact on cellular metabolism contributes to the regulation of both fasting and postprandial glucose levels .

Molecular Mechanism

The molecular mechanism of action of Teneligliptin API involves binding interactions with the DPP-4 enzyme . By inhibiting this enzyme, Teneligliptin API prevents the rapid inactivation of incretin hormones . This results in increased levels of these hormones, which stimulate insulin secretion from pancreatic beta cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Teneligliptin API have been observed to change over time . It has been shown to have a half-life of approximately 24 hours, indicating its long-lasting action . Stability studies have also been conducted, with results suggesting that Teneligliptin API is stable under various conditions .

Dosage Effects in Animal Models

The effects of Teneligliptin API have been studied in animal models at different dosages . These studies have shown that the hypoglycemic effect of Teneligliptin API is dose-dependent . No significant hypoglycemic effect was observed when Teneligliptin API was administered alone .

Metabolic Pathways

Teneligliptin API is involved in several metabolic pathways. It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form . This involvement in multiple elimination pathways suggests that Teneligliptin API has a low potential for drug-drug interactions .

Transport and Distribution

Teneligliptin API is distributed within cells and tissues via multiple elimination pathways . It is metabolized by CYP3A4 and FMO3, or excreted from the kidney in an unchanged form . This suggests that Teneligliptin API can be distributed widely throughout the body .

Subcellular Localization

Given its role as a DPP-4 inhibitor, it is likely that it interacts with this enzyme at the cell surface, as DPP-4 is a membrane-bound protein

Propiedades

Número CAS |

1404559-17-6 |

|---|---|

Fórmula molecular |

C22H30N6OS |

Peso molecular |

426.6 g/mol |

Nombre IUPAC |

[(2R,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |

InChI |

InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m1/s1 |

Clave InChI |

WGRQANOPCQRCME-WOJBJXKFSA-N |

SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |

SMILES isomérico |

CC1=NN(C(=C1)N2CCN(CC2)[C@@H]3C[C@@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |

SMILES canónico |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |

Sinónimos |

[(2R,4R)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl]-3-thiazolidinylmethanone_x000B_ |

Origen del producto |

United States |

Q1: What is the significance of Teneligliptin-D8 in the research on Teneligliptin?

A1: Teneligliptin-D8 serves as an internal standard in the LC-MS/MS method developed by the researchers []. This deuterated form of Teneligliptin is chemically similar but has a slightly different mass due to the presence of eight deuterium atoms. This mass difference allows the researchers to differentiate it from Teneligliptin and Teneligliptin Sulfoxide during mass spectrometry analysis. By using Teneligliptin-D8, variations during sample preparation and analysis can be accounted for, ultimately leading to more accurate and reliable quantification of Teneligliptin and its metabolite in human plasma.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-[(o-Aminophenyl)sulfonyl]-acetanilide](/img/structure/B565828.png)

![4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-octyldodecyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B565835.png)

![(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol](/img/structure/B565850.png)